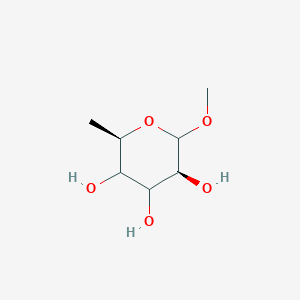
(3S,6R)-2-methoxy-6-methyloxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,6,13,16,23,26,33,36,43,46,53,56-Dodecaoxaheptacyclo[562228,11218,21228,31238,41248,51]doheptaconta-8,10,18,20,28,30,38,40,48,50,58,60,61,63,65,67,69,71-octadecaene-2,7,12,17,22,27,32,37,42,47,52,57-dodecone” is a highly complex organic compound characterized by its intricate structure and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. Common synthetic routes may include:
Stepwise Assembly: Building the compound through a series of reactions, each adding specific functional groups or structural elements.
Cyclization Reactions: Forming the cyclic structures through intramolecular reactions.
Protecting Group Strategies: Using protecting groups to prevent unwanted reactions at specific sites during the synthesis.
Industrial Production Methods
Industrial production of such complex compounds is often limited due to the intricate and costly nature of the synthesis. advancements in synthetic chemistry and automation may enable scalable production in the future.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert specific functional groups within the compound to their reduced forms.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts may be used to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Detailed analysis through techniques like NMR spectroscopy and mass spectrometry can identify these products.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Materials Science: Its unique structure may be explored for applications in the development of new materials with specific properties.
Biology and Medicine
Drug Development:
Biological Probes: May be used as a probe to study specific biological processes.
Industry
Nanotechnology: Applications in the design and synthesis of nanomaterials.
Polymer Science: Potential use in the development of advanced polymers with unique properties.
Mecanismo De Acción
The mechanism by which the compound exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Polycyclic Aromatic Hydrocarbons: Compounds with multiple aromatic rings.
Crown Ethers: Compounds with multiple ether linkages.
Uniqueness
The uniqueness of “3,6,13,16,23,26,33,36,43,46,53,56-Dodecaoxaheptacyclo[56.2.2.28,11.218,21.228,31.238,41.248,51]doheptaconta-8,10,18,20,28,30,38,40,48,50,58,60,61,63,65,67,69,71-octadecaene-2,7,12,17,22,27,32,37,42,47,52,57-dodecone” lies in its highly complex structure, which may impart unique chemical and physical properties not found in simpler compounds.
Propiedades
Fórmula molecular |
C7H14O5 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
(3S,6R)-2-methoxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4?,5?,6+,7?/m1/s1 |
Clave InChI |
OHWCAVRRXKJCRB-BNSXUBTFSA-N |
SMILES isomérico |
C[C@@H]1C(C([C@@H](C(O1)OC)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-Chlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14082425.png)
![1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082434.png)
![6-[Ethyl-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14082441.png)
![Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone](/img/structure/B14082445.png)
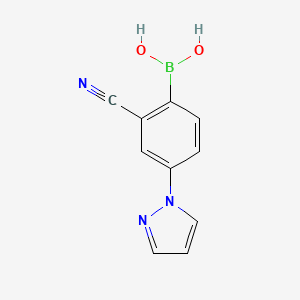
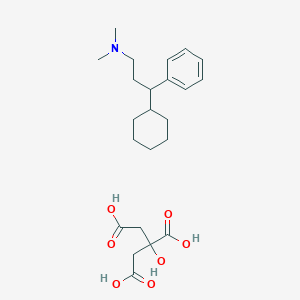
![1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082466.png)
![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14082468.png)
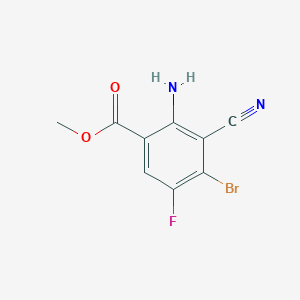
![magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14082482.png)
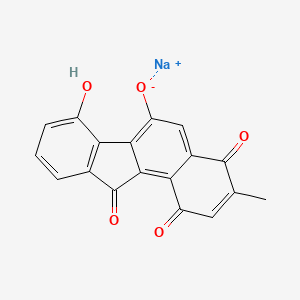
![1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]-](/img/structure/B14082492.png)
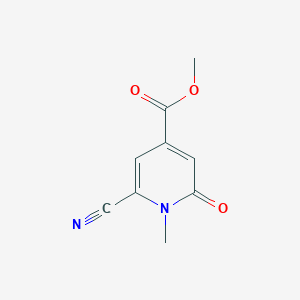
![2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)
